![molecular formula C8H9BrO2 B169422 4-Bromo-2-(2-hydroxyethyl)phenol CAS No. 198277-06-4](/img/structure/B169422.png)
4-Bromo-2-(2-hydroxyethyl)phenol
Overview
Description
4-Bromo-2-(2-hydroxyethyl)phenol is a chemical compound with the CAS number 198277-06-4 . It has a molecular weight of 217.06 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions of this compound are not detailed in the search results.Physical And Chemical Properties Analysis
This compound has a melting point of 63-65°C . It is a powder at room temperature . The density is predicted to be 1.615±0.06 g/cm3 .Scientific Research Applications
Synthesis and Properties
- Electrochemical and Magnetic Properties : Research on dicopper(II) complexes derived from unsymmetrical binucleating ligands, including variants of 4-Bromo-2-(2-hydroxyethyl)phenol, revealed unique spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).
- Thermotropic Dendrimers : The compound played a role in the synthesis of thermotropic dendrimers, highlighting its potential in creating advanced polymer materials (Percec, Chu, & Kawasumi, 1994).
- Structural and Thermal Analyses : Copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol were synthesized, showcasing its utility in forming complex metal-organic structures (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Chemistry and Chemical Reactions
- Halogenation and Isomerization : Studies on bromination of phenols, including this compound, provided insights into chemical reactions like isomerization and disproportionation, which are fundamental in organic chemistry (Fischer & Henderson, 1983).
- Sulfonamide-derived Compounds : The role of this compound in the synthesis of sulfonamide-derived compounds and their transition metal complexes was explored, contributing to the development of new chemical compounds with potential applications in biology and medicine (Chohan & Shad, 2011).
Applications in Crystallography
- Crystal Structures : Research on the crystal structures of copper(II) and nickel(II) complexes involving this compound enhances our understanding of molecular configurations and intermolecular interactions (Chumakov, Tsapkov, Filippova, Bocelli, & Gulea, 2008).
Environmental and Water Treatment
- Oxidation in Water Treatment : The study of the oxidation of bromophenols, like this compound, during water treatment with potassium permanganate, is crucial for understanding the formation of potentially harmful by-products (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 4-Bromo-2-(2-hydroxyethyl)phenol . Phenolic compounds can participate in various biochemical reactions, but the exact pathways influenced by this compound remain to be discovered.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and presence of other compounds can affect its stability and activity.
properties
IUPAC Name |
4-bromo-2-(2-hydroxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICVPANHDBWIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617135 | |
Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
198277-06-4 | |
Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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